Cas no 79669-50-4 (Methyl 5-bromo-2-methylbenzoate)

Methyl 5-bromo-2-methylbenzoate is a brominated aromatic ester with the molecular formula C10H11BrO2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key advantages include a stable ester group, which facilitates further functionalization, and the presence of both bromine and methyl substituents, enabling selective cross-coupling reactions such as Suzuki or Stille couplings. The methyl ester moiety enhances solubility in common organic solvents, simplifying purification and handling. With a well-defined reactivity profile, it is suitable for constructing complex molecular frameworks. The compound is typically characterized by high purity (>97%) and consistent batch-to-batch reproducibility, ensuring reliable performance in synthetic workflows.
Methyl 5-bromo-2-methylbenzoate structure
79669-50-4 structure
Product Name:Methyl 5-bromo-2-methylbenzoate
CAS No:79669-50-4
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD09839555
CID:60116
PubChem ID:316201
Update Time:2025-06-29

Methyl 5-bromo-2-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2-methylbenzoate
    • Methyl 5-bromo-o-toluate
    • Benzoic acid, 5-bromo-2-methyl-, methyl ester
    • Methyl 5-Bromo-2-Methyl-Benzoate
    • Methyl 5-bromo-2-methylbenzoate,Methyl 5-bromo-2-methylbenzoate
    • 5-Bromo-2-methylbenzoic Acid Methyl Ester
    • 5-Bromo-o-toluic Acid Methyl Ester
    • methyl5-bromo-2-methylbenzoate
    • 5-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER
    • 5-Bromo-2-methylbenzoicacid
    • NSC243705
    • PubChem10936
    • methyl 4-bromo-toluate
    • KSC495K8P
    • methyl 3-bromo-6-methylbenzoate
    • FDCYLMYCHALQJR-UHFFFAOYSA-N
    • EBD52997
    • BCP
    • AKOS014646447
    • MFCD09839555
    • Z1259109206
    • M2542
    • SCHEMBL155514
    • BCP04196
    • EN300-140469
    • HY-W007619
    • CS-W007619
    • A839734
    • AM20050409
    • methyl 5-bromanyl-2-methyl-benzoate
    • A9924
    • AB53585
    • AC-7746
    • 79669-50-4
    • TS-03250
    • FT-0652392
    • NSC 243705
    • J-522453
    • NSC-243705
    • 5-Bromo-2-methyl benzoic acid methyl ester
    • SY021478
    • DTXSID20311504
    • o-Toluic acid, 5-bromo-, methyl ester (6CI)
    • STL557732
    • DB-031912
    • Methyl 2-Methyl-5-Bromobenzoate
    • DTXCID90262630
    • BBL103922
    • MDL: MFCD09839555
    • Inchi: 1S/C9H9BrO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
    • InChI Key: FDCYLMYCHALQJR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC=C(Br)C=1)OC
    • BRN: 2574506

Computed Properties

  • Exact Mass: 227.979
  • Monoisotopic Mass: 227.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.433
  • Melting Point: 46.0 to 50.0 deg-C
  • Boiling Point: 265°C(lit.)
  • Flash Point: 110.4±21.8 °C
  • Water Partition Coefficient: Soluble in water.
  • PSA: 26.30000
  • LogP: 2.54410

Methyl 5-bromo-2-methylbenzoate Security Information

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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79669-50-4 98%
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Methyl 5-bromo-2-methylbenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine
Reference
A method for manufacturing bromobenzenes by regioselective bromination of benzene derivatives
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Iron ,  Bromine
2.1 Reagents: Sulfuric acid
Reference
Series of Structural and Functional Models for the ES (Enzyme-Substrate) Complex of the Co(II)-Containing Quercetin 2,3-Dioxygenase
Sun, Ying-Ji; et al, Inorganic Chemistry, 2014, 53(6), 2932-2942

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt; 2 h, rt → reflux
Reference
Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry
Nam, Jungjoo; et al, Journal of Mass Spectrometry, 2015, 50(2), 378-387

Production Method 4

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Bromine ;  0 °C
2.1 Reagents: Sulfuric acid ,  3-Bromo-2-methylbenzoic acid Solvents: Methanol ;  24 h, reflux
Reference
Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives containing the N-BOH moiety
Saint-Louis, Carl Jacky; et al, Organic & Biomolecular Chemistry, 2017, 15(48), 10172-10183

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Amadis Chemical Company Limited
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Additional information on Methyl 5-bromo-2-methylbenzoate

Methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Methyl 5-bromo-2-methylbenzoate, identified by its unique chemical identifier CAS No. 79669-50-4, represents a significant compound in the realm of chemical biology and medicinal chemistry. This benzoate derivative, characterized by the presence of both bromine and methyl substituents, has garnered considerable attention due to its versatile structural framework, which lends itself to diverse synthetic applications and biological investigations.

The molecular structure of methyl 5-bromo-2-methylbenzoate consists of a benzoic acid core substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The benzoate moiety, in particular, is widely recognized for its role as a pharmacophore in numerous bioactive compounds.

In recent years, the compound has found utility in the synthesis of various heterocyclic derivatives, which are known for their broad spectrum of biological activities. For instance, researchers have leveraged methyl 5-bromo-2-methylbenzoate as a precursor in the preparation of substituted pyrazoles, triazoles, and quinolines. These heterocycles are of particular interest due to their demonstrated efficacy in targeting various therapeutic pathways, including inflammation, cancer, and infectious diseases.

One of the most compelling aspects of methyl 5-bromo-2-methylbenzoate is its reactivity, which allows for facile functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules with precise structural control. The bromine substituent at the 5-position further enhances its utility as it can be readily transformed into other functional groups via nucleophilic aromatic substitution reactions.

The application of methyl 5-bromo-2-methylbenzoate extends beyond synthetic chemistry into the realm of drug discovery. Recent studies have highlighted its role in generating novel scaffolds for small molecule drugs. For example, researchers have utilized this compound to develop inhibitors targeting enzyme systems involved in metabolic disorders. The structural features of methyl 5-bromo-2-methylbenzoate, including its aromatic ring system and electron-withdrawing benzoate group, contribute to its ability to interact with biological targets with high specificity.

The benzoate group itself is a well-documented pharmacophore that enhances solubility and bioavailability, making it an attractive feature for drug candidates. Moreover, the presence of both bromine and methyl substituents provides multiple sites for further derivatization, allowing chemists to fine-tune the properties of their compounds. This flexibility has been exploited in the design of molecules with enhanced binding affinity and reduced toxicity.

In addition to its pharmaceutical applications, methyl 5-bromo-2-methylbenzoate has shown promise in materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. These complexes exhibit unique electronic properties that can be harnessed for applications ranging from organic synthesis to photovoltaics.

The synthesis of methyl 5-bromo-2-methylbenzoate itself is relatively straightforward, typically involving bromination and methylation reactions on a suitable precursor. The availability of high-purity starting materials ensures that subsequent synthetic steps can be performed with minimal impurities, which is crucial for applications in sensitive areas such as drug development.

The growing interest in green chemistry has also influenced the use of methyl 5-bromo-2-methylbenzoate. Researchers are increasingly exploring solvent-free reactions and catalytic methods that minimize waste and energy consumption. These approaches align with broader efforts to make chemical synthesis more sustainable while maintaining or even improving efficiency.

In conclusion, methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4) stands out as a multifaceted compound with significant implications across multiple domains of chemistry and biology. Its structural versatility, reactivity, and ease of synthesis make it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like methyl 5-bromo-2-methylbenzoate will undoubtedly play an increasingly pivotal role in shaping the future of chemical biology and medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:79669-50-4)Methyl 5-bromo-2-methylbenzoate
A9924
Purity:99%
Quantity:500g
Price ($):265.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:79669-50-4)Methyl 5-bromo-2-methylbenzoate
sfd17953
Purity:99%
Quantity:200KG
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